molecular formula C16H20N2O3S B2713540 [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate CAS No. 1209804-09-0

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate

Cat. No.: B2713540
CAS No.: 1209804-09-0
M. Wt: 320.41
InChI Key: QCAHIFKEDHSTLO-UHFFFAOYSA-N
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Description

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate is a synthetic organic compound with the molecular formula C16H20N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with a carbamoyl chloride derivative under controlled conditions to form the carbamoyl group. The final step involves the esterification of the carbamoyl intermediate with 4-(thiophen-2-yl)butanoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanocyclopentyl group can be reduced to form primary amines.

    Substitution: The carbamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted carbamoyl derivatives.

Scientific Research Applications

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate involves its interaction with specific molecular targets. The cyanocyclopentyl group can interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in binding to specific sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-3-yl)butanoate
  • [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(furan-2-yl)butanoate
  • [(1-Cyanocyclopentyl)carbamoyl]methyl 4-(pyridin-2-yl)butanoate

Uniqueness

[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(thiophen-2-yl)butanoate is unique due to the specific positioning of the thiophene ring, which may confer distinct electronic and steric properties compared to its analogs. This uniqueness can result in different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-thiophen-2-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c17-12-16(8-1-2-9-16)18-14(19)11-21-15(20)7-3-5-13-6-4-10-22-13/h4,6,10H,1-3,5,7-9,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAHIFKEDHSTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)COC(=O)CCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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